REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][OH:18])[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.[CH3:28][S:29](Cl)(=[O:31])=[O:30]>C(Cl)Cl>[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][O:18][S:29]([CH3:28])(=[O:31])=[O:30])[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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1.29 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)CO
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Name
|
|
Quantity
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2.7 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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0.61 mL
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Type
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CUSTOM
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Details
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Let stir 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
removed the cooling bath
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Type
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WAIT
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Details
|
After 30 minutes the reaction was complete by thin layer chromatography analysis
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
Removed the CH2Cl2 under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)COS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |